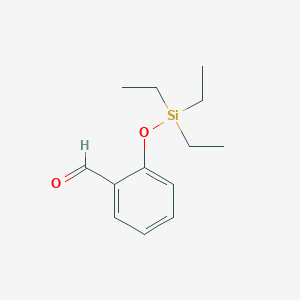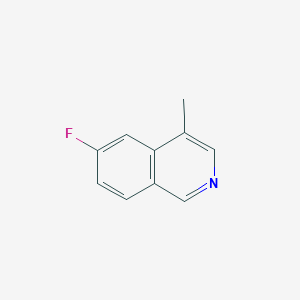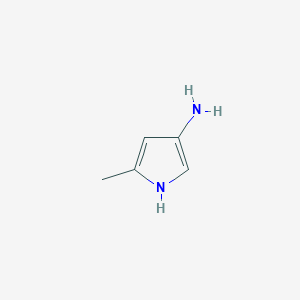![molecular formula C7H8N4 B12973043 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-41-8](/img/structure/B12973043.png)
3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a fused triazole and pyridazine ring system, contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted acetophenones with glyoxylic acid monohydrate in the presence of acetic acid, followed by cyclization with hydrazine hydrate . The reaction is usually carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through column chromatography or recrystallization.
化学反応の分析
Types of Reactions: 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the triazole or pyridazine rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Known for its high thermal stability and energetic properties.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Exhibits similar stability but with different substituents that affect its reactivity and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different fused ring system and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties that make it suitable for various applications.
特性
CAS番号 |
58826-41-8 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
3,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H8N4/c1-5-3-4-7-9-8-6(2)11(7)10-5/h3-4H,1-2H3 |
InChIキー |
BYUHLSDMNPSMLD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=NN=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
